N-(4-bromo-3-fluorobenzyl)cyclopentanamine
Overview
Description
N-(4-bromo-3-fluorobenzyl)cyclopentanamine is an organic compound with the molecular formula C12H15BrFN It is characterized by the presence of a bromine and fluorine atom on the benzyl ring, which is attached to a cyclopentanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-fluorobenzyl)cyclopentanamine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-fluorobenzyl)cyclopentanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The bromine and fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange, Grignard reagents for alkylation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(4-bromo-3-fluorobenzyl)cyclopentanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-fluorobenzyl)cyclopentanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of bromine and fluorine atoms on the benzyl ring can influence the compound’s binding affinity and specificity towards these targets. The cyclopentanamine moiety may also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-chlorobenzyl)cyclopentanamine
- N-(4-bromo-3-methylbenzyl)cyclopentanamine
- N-(4-bromo-3-nitrobenzyl)cyclopentanamine
Uniqueness
N-(4-bromo-3-fluorobenzyl)cyclopentanamine is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly impact its chemical reactivity and biological activity. The combination of these halogens with the cyclopentanamine moiety provides a distinct set of properties that differentiate it from other similar compounds.
Biological Activity
N-(4-bromo-3-fluorobenzyl)cyclopentanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopentanamine core substituted with a 4-bromo-3-fluorobenzyl group. The presence of bromine and fluorine atoms in the aromatic ring enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially altering metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways critical for cellular responses.
- Transporter Interaction : The compound could affect the activity of transport proteins, impacting drug absorption and distribution.
Anticancer Activity
Studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, a related study evaluated the cytotoxic effects of various derivatives on cancer cell lines, highlighting the importance of substituent groups in enhancing activity. The structure-activity relationship (SAR) analysis revealed that compounds with halogen substitutions often demonstrated improved efficacy against breast cancer cells.
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | TBD | TBD |
Related Compound A | 10 | Apoptosis induction |
Related Compound B | 15 | Cell cycle arrest |
Neuroprotective Effects
Research has suggested that derivatives of cyclopentanamines may exhibit neuroprotective properties. For example, compounds similar to this compound have been shown to inhibit apoptosis in neuronal cells under oxidative stress conditions. This effect is attributed to modulation of signaling pathways involved in cell survival.
Case Studies
- Study on Drug Resistance : A recent investigation evaluated the impact of cyclopentanamine derivatives on drug-resistant cancer cell lines. The results indicated that certain structural modifications could reverse resistance mechanisms, enhancing the efficacy of standard chemotherapeutic agents.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of similar compounds. These studies demonstrated promising results in reducing tumor sizes without significant toxicity, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]cyclopentanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-6-5-9(7-12(11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSXHGCFCRATJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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